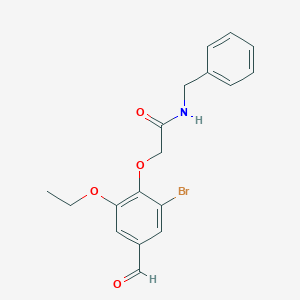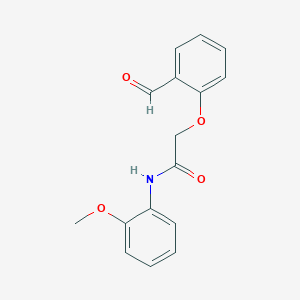![molecular formula C13H11NO3S2 B307660 4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid](/img/structure/B307660.png)
4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid involves the inhibition of COX-2 activity. COX-2 is responsible for converting arachidonic acid into prostaglandins, which are involved in inflammation and cancer development. By inhibiting COX-2 activity, the compound reduces the production of prostaglandins, thereby reducing inflammation and cancer cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to reduce inflammation and cancer cell growth in vitro and in vivo. Additionally, it has been shown to have antioxidant properties and can protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid in lab experiments is its potential as an anti-inflammatory and anti-cancer agent. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. However, one of the limitations of using the compound is its potential toxicity, which needs to be carefully evaluated before its use in humans.
Orientations Futures
There are several future directions for the research of 4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid. One of the most significant directions is the development of novel derivatives with improved efficacy and safety profiles. Additionally, further research is needed to determine the mechanism of action of the compound and its potential applications in other fields such as neurodegenerative diseases and cardiovascular disorders.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its efficacy and safety profile in clinical trials.
Méthodes De Synthèse
The synthesis of 4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid involves the reaction of 2-(ethylthio)-5-oxo-4,5-dihydrothiazole-4-carbaldehyde with 4-carboxybenzaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction results in the formation of the desired compound, which can be purified through recrystallization or chromatography.
Applications De Recherche Scientifique
4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-inflammatory and anti-cancer agent. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and cancer development.
Propriétés
Formule moléculaire |
C13H11NO3S2 |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
4-[(Z)-(2-ethylsulfanyl-5-oxo-1,3-thiazol-4-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C13H11NO3S2/c1-2-18-13-14-10(12(17)19-13)7-8-3-5-9(6-4-8)11(15)16/h3-7H,2H2,1H3,(H,15,16)/b10-7- |
Clé InChI |
PXOZZALUUBNNST-YFHOEESVSA-N |
SMILES isomérique |
CCSC1=N/C(=C\C2=CC=C(C=C2)C(=O)O)/C(=O)S1 |
SMILES |
CCSC1=NC(=CC2=CC=C(C=C2)C(=O)O)C(=O)S1 |
SMILES canonique |
CCSC1=NC(=CC2=CC=C(C=C2)C(=O)O)C(=O)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307580.png)

![6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307585.png)
![2-{4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B307586.png)
![(2E)-2-{[2-(dimethylamino)-6-oxo-4-phenyl-6H-1,3-oxazin-5-yl]methylidene}hydrazinecarbothioamide](/img/structure/B307587.png)
![1-[7-Butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl methyl ether](/img/structure/B307591.png)
![7-Butyryl-6-[5-(4-chlorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307592.png)
![Methyl 4-[7-butanoyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B307593.png)
![1-[6-(2-butoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one](/img/structure/B307596.png)
![7-Acetyl-3-(allylthio)-6-(6-bromo-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307600.png)
![7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine](/img/structure/B307601.png)
![7-Benzoyl-6-(2-furyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307602.png)
![3-(Ethylthio)-6-(3-methylthien-2-yl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307603.png)